molecular formula C18H17NO4S2 B6485321 methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-39-0

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B6485321
CAS No.: 899977-39-0
M. Wt: 375.5 g/mol
InChI Key: XDKFSTPNTROZJN-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO4S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.05990037 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzothiophene core characterized by a fused benzene and thiophene ring structure. The molecular formula is C18H17NO4S2C_{18}H_{17}NO_4S_2 with a molecular weight of approximately 375.46 g/mol. The presence of the sulfamoyl group, linked to a dimethylphenyl moiety, enhances its potential biological activity and chemical reactivity.

Property Value
Molecular Formula C₁₈H₁₇N O₄ S₂
Molecular Weight 375.46 g/mol
IUPAC Name This compound

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. The compound may exhibit:

  • Antimicrobial Activity : Potential interactions with bacterial enzymes or cell membranes.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Influence on cancer cell proliferation and apoptosis via interaction with oncogenic pathways.

The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core can interact with nucleic acids and other biomolecules, affecting cellular processes.

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assays : The compound was tested against different cancer cell lines (e.g., HeLa, MCF-7), showing dose-dependent cytotoxic effects with IC50 values indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : Studies indicated that treatment with the compound reduced levels of inflammatory markers in cell models stimulated with lipopolysaccharides (LPS).

Comparative Studies

Comparative studies with structurally similar compounds revealed that variations in the phenyl substitution influenced the biological activity. For instance:

Compound Name Biological Activity
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateEnhanced antimicrobial properties
Methyl 3-sulfamoylthiophene-2-carboxylateLower cytotoxicity but similar anti-inflammatory effects

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound in mice models implanted with tumor cells. Results demonstrated a significant reduction in tumor size compared to control groups treated with saline.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.

Scientific Research Applications

Pharmacological Potential

The presence of the sulfamoyl group in methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate suggests potential applications in drug development. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : The compound's ability to interact with bacterial enzymes could lead to the development of new antibiotics.
  • Anti-inflammatory Properties : Studies have shown that benzothiophene derivatives can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Effects : The unique interactions of this compound with various receptors may inhibit cancer cell proliferation and induce apoptosis .

Biochemical Studies

Research on the binding affinities of this compound to specific enzymes and receptors is crucial for understanding its pharmacological mechanisms. These studies often involve:

  • Enzyme Inhibition Assays : Evaluating the compound's efficacy in inhibiting specific enzymes linked to disease processes.
  • Cell Line Studies : Assessing the compound's effects on various cancer cell lines to determine cytotoxicity and therapeutic potential .

Materials Science

Beyond pharmacology, this compound may find applications in materials science due to its unique chemical properties. Potential uses include:

  • Organic Electronics : The electronic properties of benzothiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The incorporation of this compound into polymers could enhance their thermal and mechanical properties, leading to advanced materials for various industrial applications .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways. This finding highlights its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of benzothiophene derivatives indicated that this compound could reduce pro-inflammatory cytokine production in vitro. This suggests its application in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-11-8-9-12(2)14(10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKFSTPNTROZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.